α-Carotene is a naturally occurring carotenoid found in various dark green and orange fruits and vegetables such as carrots, pumpkin, spinach, and tomato. [] It is one of the major carotenoids found in human plasma and tissues. [, , , , ] α-Carotene is a provitamin A carotenoid, meaning it can be converted to retinol in the body, contributing to vitamin A status. [, , ] It plays a significant role in scientific research, particularly in the areas of cancer prevention, antioxidant activity, and vision health. [, , , , ]
Alpha-carotene is predominantly sourced from plant-based foods such as carrots, pumpkins, sweet potatoes, and dark leafy greens. It is synthesized in plants through the carotenoid biosynthetic pathway, which involves several enzymatic reactions that convert simple precursors into complex carotenoids .
Alpha-carotene belongs to the class of compounds known as carotenoids, which are tetraterpenoid pigments synthesized by plants and some microorganisms. Carotenoids are classified into two main groups: carotenes (hydrocarbons) and xanthophylls (oxygenated derivatives). Alpha-carotene is categorized as a hydrocarbon carotenoid due to its structure lacking oxygen-containing functional groups.
The synthesis of alpha-carotene can be achieved through various methods, including both natural extraction from plant sources and synthetic routes. The synthetic methods typically involve complex organic reactions.
The Wittig-Horner condensation is favored for its simplicity and high yield. The process operates under relatively mild conditions compared to other synthetic routes, making it more suitable for industrial applications .
Alpha-carotene has the molecular formula and consists of a long chain of conjugated double bonds that contribute to its color and biological activity. The structure features a series of alternating single and double bonds, which are crucial for its antioxidant properties.
Alpha-carotene undergoes various chemical reactions typical of carotenoids:
The mechanism of action for alpha-carotene primarily revolves around its role as an antioxidant. It scavenges free radicals, thereby preventing oxidative stress and cellular damage. Additionally, alpha-carotene can influence gene expression related to antioxidant defense mechanisms.
Studies have shown that higher dietary intake of alpha-carotene correlates with reduced incidence rates of certain cancers and improved immune responses .
Alpha-carotene has several applications in nutrition and health:
Research continues into the broader implications of alpha-carotene in human health, particularly concerning its role in disease prevention and management .
α-Carotene (chemical formula: C₄₀H₅₆; systematic name: (6′R)-β,ε-carotene) is a hydrocarbon carotenoid belonging to the tetraterpenoid class of organic compounds. Structurally, it features a polyene backbone of 40 carbon atoms with conjugated double bonds, terminated by two distinct ionone rings: a β-ionone ring at one end and an ε-ionone ring at the opposite end [1] [6] [7]. This asymmetry differentiates it from β-carotene (which has two β-ionone rings) and lycopene (which lacks cyclic termini) [7] [8]. The presence of a single β-ionone ring allows α-carotene to function as a provitamin A compound, though its conversion efficiency to retinol (vitamin A) is half that of β-carotene due to having only one retinyl group [6] [8].
Key physicochemical properties include:
Table 1: Structural Comparison of α-Carotene with Major Carotenoids
Carotenoid | Ionone Rings | Provitamin A Activity | Primary Dietary Sources |
---|---|---|---|
α-Carotene | β + ε | Moderate (RAE ratio 24:1) | Carrots, pumpkin, squash |
β-Carotene | β + β | High (RAE ratio 12:1) | Carrots, sweet potatoes |
Lycopene | None | None | Tomatoes, watermelon |
Lutein | β + ε (hydroxylated) | None | Kale, spinach |
α-Carotene was first isolated in 1831 by the German chemist Heinrich Wilhelm Ferdinand Wackenroder during his investigation of carrot (Daucus carota) pigments [5] [7]. Initially termed "carotene," its empirical formula (C₄₀H₅₆) was established in 1907 by Richard Willstätter and Mieg, but its structural elucidation remained unresolved until 1930–1931. Nobel laureate Paul Karrer identified its asymmetric cyclization, distinguishing it from β-carotene and marking the first structural characterization of a provitamin A compound [5] [7].
A pivotal advancement occurred in 1919 when Harry Steenbock proposed the link between carotenoids and vitamin A, introducing the concept of "provitamins" [5]. This catalyzed research into α-carotene’s bioactivity. By the late 20th century, epidemiological studies revealed associations between high serum α-carotene levels and reduced mortality risks, shifting focus toward its non–provitamin A functions [2] [6]. Advances in chromatography enabled precise quantification in biological matrices, while genetic studies in the 2000s uncovered its biosynthesis pathways in plants [3] [10].
Plant Physiology
In photosynthetic organisms, α-carotene serves two primary roles:
Biosynthesis occurs via the methylerythritol 4-phosphate (MEP) pathway in plastids:
Table 2: α-Carotene Content in Select Plant Sources
Source | α-Carotene Concentration (μg/100 g fresh weight) | Part of Plant |
---|---|---|
Carrots (orange) | 3,500–6,800 | Root |
Pumpkin | 1,500–3,100 | Fruit |
Winter squash | 870–2,400 | Fruit |
Collard greens | 200–450 | Leaves |
Tangerines | 110–250 | Fruit |
Human Nutrition
α-Carotene contributes to human health through three primary mechanisms:
Observational studies associate high serum α-carotene with:
Table 3: Documented Health Mechanisms of α-Carotene
Mechanism | Biological Effect | Evidence Level |
---|---|---|
Provitamin A conversion | Supports vision, immune function, epithelial integrity | Established |
Reactive oxygen species scavenging | Reduces DNA and lipid oxidation | Experimental in vitro |
Focal adhesion kinase inhibition | Suppresses cancer cell migration and invasion | Cell-culture studies |
Nrf2 pathway activation | Upregulates endogenous antioxidant defenses | Animal models |
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